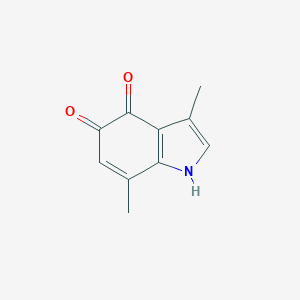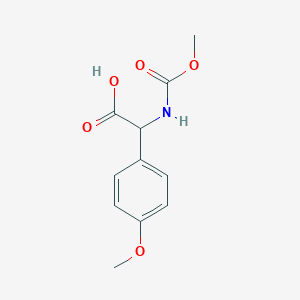
2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid, also known as MAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.
Mechanism Of Action
The mechanism of action of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid involves the inhibition of COX enzymes, which results in the reduction of prostaglandin production. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception. By inhibiting COX enzymes, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been shown to exhibit antipyretic activity, which means it can reduce fever. It has also been shown to have antiplatelet activity, which means it can reduce the risk of blood clot formation.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid in lab experiments include its ease of synthesis, high purity, and low cost. However, one limitation of using 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid. One potential area of research is the development of novel 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid derivatives with improved pharmacological properties. Another area of research is the investigation of the potential applications of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid in materials science, such as the development of new polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid and its potential therapeutic applications in various diseases.
In conclusion, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and analgesic properties, as well as its ease of synthesis and low cost, make it a promising candidate for further investigation and development.
Synthesis Methods
The synthesis of 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid involves the reaction of mefenamic acid with methoxycarbonyl isocyanate in the presence of a base such as triethylamine. The reaction yields 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid as a white crystalline solid with a melting point of 140-142°C.
Scientific Research Applications
2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
properties
CAS RN |
170119-36-5 |
|---|---|
Product Name |
2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic Acid |
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-16-8-5-3-7(4-6-8)9(10(13)14)12-11(15)17-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
YIFSOCIPNXPSCP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC |
synonyms |
2-(methoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



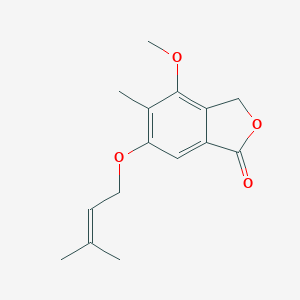
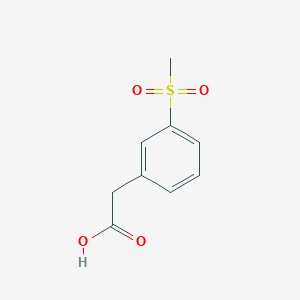
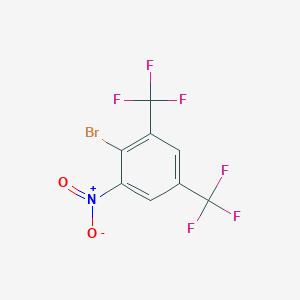
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
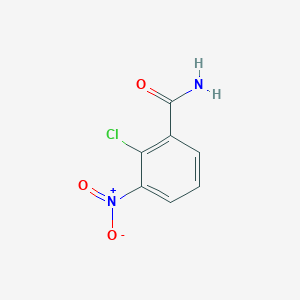
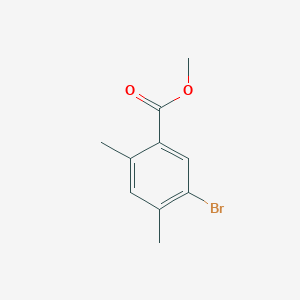
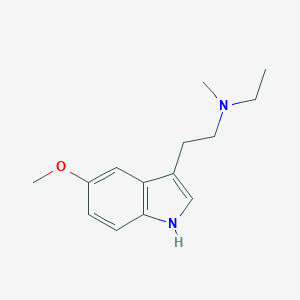
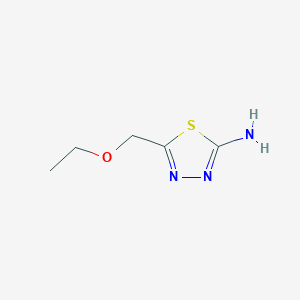
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
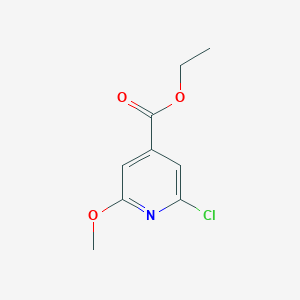
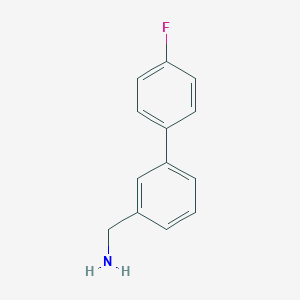
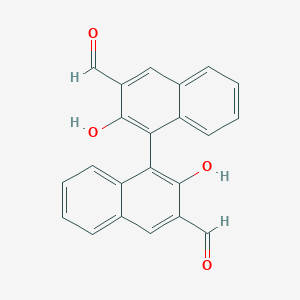
![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)
